Nimustine, also known as ACNU (1-(4-amino-2-methyl-5-pyrimidinyl)methyl-3-(2-chloroethyl)-3-nitrosourea), is a chloroethyl nitrosourea derivative classified as an alkylating agent. It plays a significant role in scientific research, particularly in the field of oncology, as a model compound for studying DNA interactions and antitumor mechanisms. Its ability to cross the blood-brain barrier makes it particularly valuable for investigating therapies targeting brain tumors. [, ]
Chemical Reactions Analysis
The abstracts highlight Nimustine's ability to alkylate DNA. [, ] This reaction likely involves the chloroethyl group acting as an electrophile, forming covalent bonds with nucleophilic sites on DNA bases, particularly guanine. This alkylation disrupts DNA structure and function, leading to cell death.
Mechanism of Action
Nimustine exerts its antitumor activity primarily through DNA alkylation. [, ] It preferentially binds to the major groove of DNA, forming covalent bonds with the nitrogenous bases guanine (at the C6=O6 position) and thymine (at the C4=O4 position). This alkylation leads to the formation of DNA interstrand cross-links (ICLs), hindering DNA replication and transcription. This disruption of vital cellular processes ultimately results in tumor cell death.
Applications
In vitro studies of drug-DNA interactions: Researchers utilize Nimustine to investigate the interactions between small molecules and DNA, focusing on its binding affinity and the resulting structural changes in the DNA molecule.
Evaluation of new drug combinations: Nimustine serves as a model compound in preclinical studies evaluating the efficacy of novel drug combinations against various cancer types, including brain tumors and breast cancer. [, , , ]
Development of novel drug delivery systems: Studies explore the use of Nimustine in conjunction with advanced drug delivery systems like convection-enhanced delivery (CED) to enhance its penetration into tumor tissues, particularly in the brain. [, ]
Understanding mechanisms of drug resistance: Research utilizes Nimustine to investigate mechanisms of drug resistance in cancer cells, particularly those resistant to temozolomide, and to identify potential strategies to overcome such resistance.
Investigating the role of specific genes and proteins in cancer: Studies employ Nimustine to examine the role of specific genes and proteins, such as Aurora A and GRP78, in the development and progression of cancer and their potential as therapeutic targets. [, ]
Related Compounds
Lomustine (CCNU)
Compound Description: Lomustine (CCNU) is a lipophilic chloroethyl nitrosourea compound [, , ]. It is an alkylating agent used in chemotherapy to disrupt DNA replication and induce apoptosis in cancer cells [, ]. Lomustine is often employed in treating brain tumors due to its ability to cross the blood-brain barrier [, ].
Relevance: Lomustine shares a similar mechanism of action with nimustine as a nitrosourea alkylating agent [, , ]. Both compounds are used to treat brain tumors, particularly gliomas, due to their ability to penetrate the blood-brain barrier [, , ]. Studies have compared their efficacy and found comparable outcomes in terms of overall survival and progression-free survival, suggesting lomustine could be an alternative to nimustine [, ].
Temozolomide (TMZ)
Compound Description: Temozolomide (TMZ) is an oral alkylating agent of the imidazotetrazine class [, , , , ]. It is a prodrug that readily crosses the blood-brain barrier and converts to its active metabolite, MTIC, in the acidic environment of tumor cells [, , , , ]. TMZ is widely used as a standard first-line treatment for glioblastoma due to its efficacy and manageable side effect profile [, , , , , ].
Ranimustine (MCNU)
Compound Description: Ranimustine (MCNU) is a water-soluble nitrosourea derivative [, ]. Like other nitrosoureas, it exhibits antitumor activity by alkylating DNA and interfering with cell division [, ]. While clinically used for hematological malignancies, ranimustine's efficacy against solid tumors is under investigation [, ].
Relevance: Ranimustine is structurally similar to nimustine and shares a comparable mechanism of action as a DNA alkylating agent [, ]. Both compounds show potential against various cancer types, including solid tumors [, ]. Research comparing their antitumor spectra reveals similarities, but also specific differences in their efficacy against individual tumor specimens [].
Carmustine (BCNU)
Relevance: Carmustine, like nimustine, belongs to the nitrosourea class of alkylating agents used in chemotherapy, particularly for brain tumors [, ]. Both compounds demonstrate activity against gliomas and share the ability to penetrate the blood-brain barrier [, ]. Clinical trials have investigated the efficacy of combination therapies involving carmustine or nimustine with other chemotherapeutic agents in treating malignant gliomas [, ].
Streptozotocin (STZ)
Compound Description: Streptozotocin (STZ) is a naturally occurring alkylating agent that specifically targets pancreatic beta cells, inducing diabetes in experimental models []. It is also known to inhibit the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT) [].
Relevance: Streptozotocin plays a crucial role in investigating nimustine resistance mechanisms []. Preclinical studies have explored utilizing streptozotocin to sensitize nimustine-resistant glioma cells by depleting MGMT activity []. The rationale behind this approach is that MGMT repairs the specific type of DNA damage caused by nimustine, and its inhibition could enhance nimustine's efficacy [].
Fotemustine
Compound Description: Fotemustine is another nitrosourea alkylating agent with antitumor activity []. It is used in chemotherapy regimens for various cancer types, including brain metastases from non-small cell lung cancer (NSCLC) [].
Relevance: Fotemustine is structurally related to nimustine and shares a similar mechanism of action as a DNA-alkylating agent []. Clinical studies have compared fotemustine with nimustine in treating NSCLC with brain metastases, demonstrating a potential advantage of fotemustine in terms of response rates and reduced myelosuppression [].
Cisplatin
Relevance: Cisplatin serves as a comparative agent in evaluating the efficacy of nimustine against different cancer types, including brain metastases [, , , ]. While both drugs are effective in treating specific malignancies, their mechanisms of action differ. Cisplatin primarily induces DNA crosslinks, while nimustine acts as an alkylating agent [, , , ].
Teniposide (VM26)
Compound Description: Teniposide (VM26) is a semisynthetic derivative of podophyllotoxin that acts as a topoisomerase II inhibitor [, , , , ]. It disrupts DNA replication and repair by inhibiting the topoisomerase II enzyme, ultimately leading to cell death [, , , , ].
Relevance: Teniposide is frequently combined with nimustine in chemotherapy regimens for treating malignant gliomas [, , , , ]. This combination aims to enhance the antitumor effect by targeting different mechanisms of cancer cell growth and survival [, , , , ]. Studies have demonstrated promising results with this combination in both primary and recurrent glioblastoma, although toxicity remains a concern [, , , , ].
Dacarbazine (DTIC)
Compound Description: Dacarbazine (DTIC) is an alkylating agent that requires metabolic activation in the liver to exert its cytotoxic effects [, ]. It is primarily used in treating melanoma and other specific cancers [, ].
Relevance: Dacarbazine is often included in comparative chemosensitivity studies involving nimustine, particularly for melanoma [, ]. Both compounds have demonstrated activity against this cancer type, although their mechanisms of action differ slightly [, ]. Dacarbazine primarily acts by methylating DNA, while nimustine induces both alkylation and crosslinking [, ].
Melphalan
Compound Description: Melphalan is a nitrogen mustard alkylating agent that interferes with DNA replication and transcription []. It is used in chemotherapy for various cancers, including multiple myeloma and ovarian cancer [].
Relevance: Melphalan, similar to nimustine, is an alkylating agent that shows potential in targeting BRCA2-deficient tumors []. Preclinical studies have highlighted melphalan's ability to induce specific toxicity in these tumors, suggesting its potential as a therapeutic option []. Further research is needed to determine its efficacy in clinical settings [].
Olaparib (AZD2281)
Compound Description: Olaparib (AZD2281) is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes involved in DNA repair []. It is particularly effective in treating cancers with defects in homologous recombination repair pathways, such as BRCA1/2-deficient tumors [].
Relevance: Olaparib serves as a reference compound in exploring combination therapies with nimustine for treating BRCA-deficient cancers []. Preclinical data suggest a synergistic interaction between olaparib and nimustine, potentially leading to enhanced antitumor effects []. Further research is necessary to optimize dosing regimens and evaluate the clinical potential of this combination [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Nimustine hydrochloride is a hydrochloride obtained by combining nimustine with one equivalent of hydrochloric acid. An antineoplastic agent especially effective against malignant brain tumors. It has a role as an antineoplastic agent. It contains a nimustine(1+). Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death. Antineoplastic agent especially effective against malignant brain tumors. The resistance which brain tumor cells acquire to the initial effectiveness of this drug can be partially overcome by the simultaneous use of membrane-modifying agents such as reserpine, calcium antagonists such as nicardipine or verapamil, or the calmodulin inhibitor, trifluoperazine. The drug has also been used in combination with other antineoplastic agents or with radiotherapy for the treatment of various neoplasms.
Nimustine hydrochloride is a hydrochloride obtained by combining nimustine with one equivalent of hydrochloric acid. An antineoplastic agent especially effective against malignant brain tumors. It has a role as an antineoplastic agent. It contains a nimustine(1+). Nimustine Hydrochloride is the hydrochloride salt of nimustine, a nitrosourea with antineoplastic activity. Nimustine alkylates and crosslinks DNA, thereby causing DNA fragmentation, inhibition of protein synthesis, and cell death. Antineoplastic agent especially effective against malignant brain tumors. The resistance which brain tumor cells acquire to the initial effectiveness of this drug can be partially overcome by the simultaneous use of membrane-modifying agents such as reserpine, calcium antagonists such as nicardipine or verapamil, or the calmodulin inhibitor, trifluoperazine. The drug has also been used in combination with other antineoplastic agents or with radiotherapy for the treatment of various neoplasms.
NH-bis(m-PEG4) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.
NH-bis(PEG1-azide) is a PEG derivative containing an amino group with two azide groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls. The azide groups enable PEGylation via Click Chemistry.
NH-bis(m-PEG8) is an Amino PEG Linker. PEG Amines contain an amino group which can react with acids, succinimidyl-active esters, or pentafluorophenyl esters for labeling, chemical modification, surface or particle modifications.
NH-bis(PEG1-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls, etc. The hydroxy groups enable further derivatization or replacement with other reactive functional groups.
NH-bis(PEG2-OH) is a branched PEG derivative with a central amino group and two terminal hydroxyl groups. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls, etc. The hydroxy groups enable further derivatization or replacement with other reactive functional groups.